A Technical Guide to (S)-(+)-2-Methylbutyl Methanesulfonate: Properties, Synthesis, and Applications in Asymmetric Synthesis
A Technical Guide to (S)-(+)-2-Methylbutyl Methanesulfonate: Properties, Synthesis, and Applications in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Methylbutyl methanesulfonate is a crucial chiral building block in modern organic synthesis and medicinal chemistry. As an alkyl sulfonate, its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) moiety, facilitating a wide range of nucleophilic substitution reactions. The presence of a stereodefined chiral center at the C2 position of the butyl chain makes it an invaluable tool for introducing chirality into target molecules. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the development of chiral pharmaceuticals.
Physicochemical and Spectroscopic Properties
(S)-(+)-2-Methylbutyl methanesulfonate is a colorless liquid at room temperature. Its key physical and chemical properties are summarized below for quick reference. Understanding these properties is fundamental to its proper handling, storage, and application in synthesis.
| Property | Value | Reference |
| IUPAC Name | [(2S)-2-methylbutyl] methanesulfonate | [1] |
| Synonyms | (+)-Methanesulfonic acid (S)-2-methylbutyl ester, [S,(+)]-2-Methyl-1-butanol methanesulfonate | [2] |
| CAS Number | 104418-40-8 | [3] |
| Molecular Formula | C6H14O3S | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| Appearance | Liquid | [3] |
| Density | 1.08 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.432 | [2][3] |
| Optical Activity ([α]20/D) | +2.7° (neat) | [2][3] |
| Flash Point | >230 °F (>110 °C) | [2] |
| SMILES | CCCOS(C)(=O)=O | [3] |
| InChI Key | BANBAERELZGEAJ-LURJTMIESA-N | [3] |
Spectroscopic Profile
While specific spectra are dependent on acquisition conditions, the expected NMR and IR signatures provide critical information for structural verification.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl, methyl, and methoxy protons. The diastereotopic protons of the CH₂-OMs group adjacent to the chiral center will typically appear as a complex multiplet. The methanesulfonyl (mesyl) group protons will be a sharp singlet around 3.0 ppm.
-
¹³C NMR: The carbon spectrum will show six distinct signals. The carbon of the mesyl group will appear around 37 ppm, while the carbon of the CH₂-OMs group will be significantly downfield, typically in the 70-75 ppm range.
-
IR Spectroscopy: The infrared spectrum is dominated by strong, characteristic absorption bands for the sulfonate group. Expect very strong peaks in the regions of 1350-1330 cm⁻¹ (asymmetric S=O stretch) and 1175-1150 cm⁻¹ (symmetric S=O stretch).
Synthesis and Purification
The most common and straightforward method for preparing (S)-(+)-2-Methylbutyl methanesulfonate is by the reaction of commercially available (S)-(+)-2-Methyl-1-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base.
Expert Insight: Causality Behind Experimental Choices
-
Reagents:
-
(S)-(+)-2-Methyl-1-butanol: The chiral starting material. The stereochemical integrity of this alcohol is paramount as it is directly transferred to the product.
-
Methanesulfonyl Chloride (MsCl): The source of the mesylate group. It is highly reactive and moisture-sensitive.
-
Triethylamine (Et₃N) or Pyridine: A tertiary amine base is crucial to act as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential acid-catalyzed side reactions such as ether formation or racemization.
-
Dichloromethane (DCM): A common inert solvent that dissolves the reactants and is easily removed post-reaction.
-
-
Conditions:
-
Temperature (0 °C): The reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, minimize the formation of undesired byproducts (e.g., elimination products), and prevent degradation of the starting materials or product.
-
Inert Atmosphere (Nitrogen/Argon): While not always strictly necessary, performing the reaction under an inert atmosphere is good practice to prevent the reaction of methanesulfonyl chloride with atmospheric moisture.
-
Detailed Step-by-Step Synthesis Protocol
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel is assembled.
-
Charging Reactants: The flask is charged with (S)-(+)-2-Methyl-1-butanol (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice-water bath. Triethylamine (1.2 eq) is added.
-
Addition of Mesyl Chloride: Methanesulfonyl chloride (1.1 eq) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the stirred alcohol/amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
The reaction is quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel.
-
The organic layer is washed sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally, brine. This washing sequence removes the triethylamine hydrochloride salt, any remaining base, and water-soluble impurities.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).
-
-
Purification: The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Workflow Visualization
Caption: Synthesis and Purification Workflow
Chemical Reactivity and Mechanistic Considerations
The primary utility of (S)-(+)-2-methylbutyl methanesulfonate lies in its role as an electrophile in nucleophilic substitution (Sₙ2) reactions. The mesylate group is an exceptionally good leaving group because its negative charge is stabilized by resonance across the two sulfonyl oxygens.
This high reactivity allows for the efficient transfer of the chiral (S)-2-methylbutyl group to a wide variety of nucleophiles, including:
-
Amines (to form chiral secondary amines)
-
Azides (precursors to amines)
-
Alkoxides (to form chiral ethers)
-
Thiolates (to form chiral thioethers)
-
Cyanides (for chain extension)
-
Enolates (for C-C bond formation)
The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the primary carbon (C1), leading to the displacement of the mesylate anion. Because the reaction occurs at a primary, non-stereogenic center, the stereochemistry at the adjacent C2 position is preserved, making this reagent an excellent choice for stereospecific synthesis.
General Reactivity Diagram
Caption: General Sₙ2 Reactivity
Applications in Drug Development and Chiral Synthesis
The introduction of specific chiral groups is a cornerstone of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] The (S)-2-methylbutyl moiety is a lipophilic group found in various biologically active molecules. This reagent provides a reliable method for its stereospecific installation.
-
Chiral Auxiliaries and Building Blocks: It serves as a precursor for more complex chiral building blocks used in the multi-step synthesis of active pharmaceutical ingredients (APIs).[5][6]
-
Asymmetric Synthesis: It is employed in the synthesis of chiral amines, ethers, and other functional groups that are key components of drug candidates.[7][8] The reliability of the Sₙ2 reaction ensures that the desired stereoisomer is produced with high fidelity.
-
Fragrance and Flavor Industry: Chiral esters and ethers derived from this compound are also used in the fragrance and flavor industries, where stereochemistry is critical for specific sensory properties.[]
Handling and Safety
Alkyl methanesulfonates, as a class, are potent alkylating agents and should be handled with care. They are considered potentially toxic and irritants.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] The compound is moisture-sensitive.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
2-Methylbutyl methanesulfonate. PubChem, National Institutes of Health. [Link]
-
(S)-(+)-2-METHYLBUTYL METHANESULFONATE. Chemdad. [Link]
-
2-Methylbutyl 2-methylbutyrate. PubChem, National Institutes of Health. [Link]
-
2-methyl butyl butyrate. The Good Scents Company. [Link]
-
Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature. [Link]
-
Straightforward synthesis of chiral sulfonate-based ionic liquids from amino alcohols for chiral recognition. Wiley Online Library. [Link]
-
Material Safety Data Sheet Methyl methanesulfonate. Acros Organics. [Link]
-
Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology. [Link]
- Process for preparation of alkyl methanesulfonate solution.
-
Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. ResearchGate. [Link]
-
Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. MDPI. [Link]
-
methyl methane thiosulfonate. The Good Scents Company. [Link]
-
Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. PubMed, National Institutes of Health. [Link]
Sources
- 1. 2-Methylbutyl methanesulfonate | C6H14O3S | CID 4155877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-2-METHYLBUTYL METHANESULFONATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (S)-(+)-2-Methylbutyl methanesulfonate 99 104418-40-8 [sigmaaldrich.com]
- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-methyl butyl butyrate, 51115-64-1 [thegoodscentscompany.com]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucleoestudo.ufla.br [nucleoestudo.ufla.br]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
